molecular formula C13H16O3 B021821 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid CAS No. 75626-01-6

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

Cat. No. B021821
CAS RN: 75626-01-6
M. Wt: 220.26 g/mol
InChI Key: UTFNEPGQCUXCCM-UHFFFAOYSA-N
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Description

“2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid” is a complex organic compound. Based on its name, it likely contains a propenoic acid group (a type of unsaturated carboxylic acid), a phenyl group (a functional group based on benzene), and a 2-methyl-2-hydroxypropyl group (a type of alcohol). The “p-” in the name suggests that the hydroxypropyl group is para to the propenoic acid group on the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the propenoic acid group, and the addition of the 2-methyl-2-hydroxypropyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The “p-” in the name suggests that the hydroxypropyl group is para to the propenoic acid group on the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The propenoic acid group could potentially undergo reactions typical of carboxylic acids (such as esterification or amide formation), while the phenyl ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the nonpolar phenyl ring could make it soluble in organic solvents .

Scientific Research Applications

  • Pharmaceutical and Medical Research :

    • Certain derivatives, like P-coumaric acid, have shown potential in modulating glucose and lipid metabolism in skeletal muscle cells, which could improve metabolic disorders by promoting the oxidation of fatty acids and suppressing triglyceride accumulation (Yoon et al., 2013).
    • Tritium-labelling of ibuprofen's major metabolites, including derivatives of this compound, allows for more precise measurements of its bioavailability and pharmacokinetics (Shyadehi & Harding, 1999).
    • New phenolic compounds from Eucommia ulmoides leaves, related to this acid, show anti-inflammatory activities, providing a basis for further research on their effects (Ren et al., 2021).
  • Materials Science :

    • The compound has potential in materials science, for example, in enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol (Trejo-Machin et al., 2017).
  • Battery Technology :

    • A binder derived from a related compound enhances lithium-ion battery performance and reusability, demonstrating a specific capacity and high capacity retention rate after multiple cycles (Yu et al., 2021).
  • Corrosion Inhibition :

    • Compounds like 3-Phenyl-2-propyn-1-ol have been effective in inhibiting steel corrosion in hydrochloric acid solutions, suggesting potential industrial applications (Growcock & Lopp, 1988).
  • Chemical Synthesis :

    • Reactions involving related compounds can produce mixtures with potential use in pharmaceutical production (Yavari et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[4-(2-hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,16H,1,8H2,2-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFNEPGQCUXCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504490
Record name 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid

CAS RN

75626-01-6
Record name 4-(2-Hydroxy-2-methylpropyl)-α-methylenebenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RR Kurtz, DJ Houser - The Journal of Organic Chemistry, 1981 - ACS Publications
Previous syntheses of 2-[p-(2-methyl-2-hydroxypropyl) phenyl] propionic acid (I), 1, 2 a major human me-tabolite of ibuprofen (II), were considered unsuitablefor preparation of large …
Number of citations: 17 pubs.acs.org
DL Ladd, J Weinstock - The Journal of Organic Chemistry, 1981 - ACS Publications
3-Fluoroveratrole (3) has been prepared6 from 2, 3-di-methoxybenzoic acid by conversion to the aniline and a subsequent Schiemann procedure which gave variable and often low …
Number of citations: 63 pubs.acs.org

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